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Get Quote

Available Data on Leucocianidol

The table below summarizes the key information found for leucocianidol, also known as leucocyanidol [1].

Property Value / Description

IUPAC Name (2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol

Molecular Formula C15H14O7 [1]

Molecular Weight 306.29 g/mol [1]

Oral Bioavailability
(OB)

30.84% [1]

Drug-Likeness (DL) 0.27 [1]

Key Finding Showed interactions with 41 gene targets related to Hepatocellular

Carcinoma (HCC) [1]
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The data for leucocianidol was generated through a network pharmacology and molecular docking

approach, a common method for the initial prediction of a compound's polypharmacological effects [1] [2].

Compound Screening: The researchers selected leucocianidol from a library based on predefined
pharmacokinetic criteria: Oral Bioavailability (OB) ≥ 30% and Drug-Likeness (DL) ≥ 0.18 [1]. This

filter helps prioritize compounds with a higher potential to become successful drugs.
Target Prediction and Network Analysis: Potential protein targets of leucocianidol were predicted

using databases like SwissTargetPrediction and STITCH. These targets were cross-referenced with
genes known to be associated with a specific disease (hepatocellular carcinoma) to identify common

targets. A protein-protein interaction (PPI) network was then constructed using the STRING database
to understand the relationships between these targets [1].

Topological Analysis: Using Cytoscape software, researchers calculated network parameters to
identify "hub" targets. In this study, leucocianidol was found to interact with 41 targets, suggesting a

multi-target mechanism of action [1].

The following diagram illustrates this multi-step workflow for predicting a compound's therapeutic potential.
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Current Limitations and Research Gaps

Based on the search results, a full ADMET evaluation for leucocianidol is not yet possible. The key

limitations are:

Lack of Comprehensive ADMET Data: The available data is focused on target interactions and

drug-likeness, covering only early aspects of Absorption and very limited Distribution. Crucial
experimental data on Metabolism, Excretion, and Toxicity (MET) is missing [1] [3].

No Direct Comparative Data: The search results do not provide experimental data comparing
leucocianidol's ADMET profile side-by-side with other similar compounds, which is a core
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requirement for your guide.

Focus on Efficacy, Not Safety: The identified study primarily investigates the compound's potential
therapeutic mechanisms against liver cancer, not its full toxicity profile [1].

Suggested Path Forward

To build a complete ADMET comparison guide, you may need to explore the following:

Specialized ADMET Prediction Tools: Utilize in-silico platforms like admetSAR or ADMETLab to
generate predictive data for various toxicity endpoints (e.g., Ames mutagenicity, hERG inhibition) [4]

[3].
Broaden Literature Search: Look for primary research articles specifically on leucocianidol's
toxicology or the toxicology of very structurally similar flavonoids.
Consult Experimental Databases: Search chemical databases such as PubChem for any available

bioassay results related to leucocianidol's toxicity.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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